2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(2-methoxyphe nyl)acetamide
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Overview
Description
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-methoxyphenyl)acetamide involves multiple steps. One common method starts with the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. . The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the triazole ring, where various nucleophiles can replace hydrogen atoms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the acetamide group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological research.
Industry: It can be used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-methoxyphenyl)acetamide involves its interaction with various molecular targets and pathways. The triazole ring allows it to bind to enzymes and receptors, inhibiting their activity. This binding can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which is why it has potential as an antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds share the triazole ring structure but differ in their side chains and specific biological activities. What sets 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-methoxyphenyl)acetamide apart is its unique combination of functional groups, which may confer distinct biological properties and applications .
Properties
Molecular Formula |
C20H23N5O3S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H23N5O3S/c1-13(2)28-15-8-6-7-14(11-15)19-23-24-20(25(19)21)29-12-18(26)22-16-9-4-5-10-17(16)27-3/h4-11,13H,12,21H2,1-3H3,(H,22,26) |
InChI Key |
JESZYHXMFVXHGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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